Gcase activator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

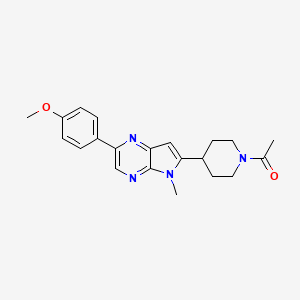

Molecular Formula |

C21H24N4O2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

1-[4-[2-(4-methoxyphenyl)-5-methylpyrrolo[2,3-b]pyrazin-6-yl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C21H24N4O2/c1-14(26)25-10-8-16(9-11-25)20-12-18-21(24(20)2)22-13-19(23-18)15-4-6-17(27-3)7-5-15/h4-7,12-13,16H,8-11H2,1-3H3 |

InChI Key |

HEAGFUMRBLFGAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC3=NC(=CN=C3N2C)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of Glucosylceramidase Beta 2 (GBA2)

Introduction

This technical guide provides a comprehensive overview of the non-lysosomal glucosylceramidase, officially known as Glucosylceramidase Beta 2 (GBA2). It is important to clarify that GBA2 is an enzyme that catalyzes the hydrolysis of glucosylceramide and not an activator of another enzyme. This guide will delve into the molecular characteristics, enzymatic function, cellular roles, and disease implications of GBA2, tailored for researchers, scientists, and professionals in drug development.

GBA2 is a crucial enzyme in sphingolipid metabolism, distinct from its lysosomal counterpart, GBA1 (glucocerebrosidase). While both enzymes hydrolyze glucosylceramide (GlcCer) to glucose and ceramide, they differ in their cellular location, pH optimum, and physiological roles.[1] GBA2 is a membrane-associated protein found at the cytoplasmic side of the endoplasmic reticulum and Golgi apparatus.[1][2] Its activity is optimal at a pH of 5.5-6.0.[1][3]

The significance of GBA2 is underscored by its involvement in several human diseases. Loss-of-function mutations in the GBA2 gene are linked to hereditary spastic paraplegia 46 (SPG46) and autosomal-recessive cerebellar ataxia (ARCA).[1][2] Furthermore, GBA2's role in the pathophysiology of Gaucher disease and its potential as a therapeutic target in other neurodegenerative disorders are areas of active investigation.

Molecular Characteristics

The human GBA2 gene is located on chromosome 9 and comprises 17 exons.[1][2] The resulting GBA2 protein is composed of 927 amino acids and is highly conserved across different species, with an 87% sequence identity between human and mouse GBA2.[1][2] GBA2 is expressed in a wide range of tissues, with the highest levels observed in the liver, brain, and testis.[1][2] Although GBA1 and GBA2 act on the same substrate, they do not share sequence homology.[1]

Enzymatic Function and Kinetics

GBA2 is a β-glucosidase that primarily catalyzes the hydrolysis of glucosylceramide to glucose and ceramide.[2][4] It also exhibits transglucosylation activity, transferring glucose from glucosylceramide to cholesterol to form glucocholesterol.[2] The enzyme can also hydrolyze bile acid 3-O-glucosides.[4]

Substrate Specificity and Kinetic Parameters

GBA2 displays activity towards various substrates. While detailed kinetic data for its natural substrate, glucosylceramide, is limited in the literature, parameters for other substrates have been determined.

| Substrate | Km | kcat | pH Optimum | Notes |

| beta-D-glucosyl-(1->3)-O-lithocholate | 1.7 µM | 2500 min-1 | Not Specified | |

| beta-D-glucosyl-(1->3)-O-chenodeoxycholate | 6.2 µM | 1300 min-1 | Not Specified | |

| 4-methylumbelliferyl beta-D-glucoside | 210 µM | Not Specified | 5.5 - 6.0 | Fluorogenic substrate for activity assays.[3][5] |

| Glucosylceramide | Not Specified | Not Specified | 5.5 - 6.0 | Primary physiological substrate.[2][3] |

Cellular Function and Signaling Pathways

GBA2 plays a critical role in maintaining cellular glycosphingolipid homeostasis.[2] The products of its enzymatic activity, ceramide and its downstream metabolite sphingosine, are important signaling molecules involved in various cellular processes.

Sphingolipid Metabolism Pathway

GBA2 functions in a non-lysosomal pathway for glucosylceramide degradation, contributing to the cellular pool of ceramide. This ceramide can then be utilized for the synthesis of other sphingolipids or be further metabolized.

Negative Feedback Loop in Gaucher Disease

In Gaucher disease, the deficiency of lysosomal GBA1 leads to the accumulation of glucosylceramide. This substrate can then be acted upon by GBA2, leading to the production of downstream metabolites, including sphingosine. Interestingly, sphingosine has been shown to directly bind to and inhibit GBA2, creating a negative feedback loop that may prevent excessive sphingosine accumulation and cytotoxicity.

Role in Disease

Hereditary Spastic Paraplegia (SPG46) and Ataxia

Mutations in the GBA2 gene that result in a loss of enzymatic activity are the cause of hereditary spastic paraplegia 46 (SPG46), an autosomal recessive neurodegenerative disorder.[1][2] Patients with SPG46 typically present with early-onset, slowly progressive spasticity in the lower limbs, often accompanied by cerebellar signs such as ataxia.[1] Some individuals may also exhibit cognitive impairment and other neurological complications.[1] The underlying pathogenic mechanism is thought to involve the accumulation of glucosylceramide in neurons, leading to axonal dysfunction.

Gaucher Disease

While Gaucher disease is caused by mutations in GBA1, GBA2 has emerged as a potential modifier of the disease phenotype. In mouse models of Gaucher disease, deletion of Gba2 has been shown to rescue some of the clinical manifestations, suggesting that GBA2 activity contributes to the pathology. This has led to the proposal of GBA2 inhibitors as a potential therapeutic strategy for Gaucher disease.

Experimental Protocols

GBA2 Activity Assay using a Fluorogenic Substrate

This protocol describes a method to measure GBA2 activity in cell or tissue lysates using the artificial fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Cell or tissue homogenates

-

McIlvaine buffer (citrate-phosphate buffer), pH 5.8

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO)

-

Stop buffer (e.g., 1 M glycine-NaOH, pH 10.3)

-

Fluorometer and 96-well black plates

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

In a 96-well black plate, add a specific amount of protein lysate (e.g., 10-50 µg) to each well.

-

Prepare a substrate mix by diluting the 4-MUG stock solution in McIlvaine buffer (pH 5.8) to the desired final concentration (e.g., 1 mM).

-

To start the reaction, add the substrate mix to each well containing the lysate.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the stop buffer to each well. The high pH of the stop buffer also enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).

-

Measure the fluorescence in a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.

-

A standard curve using known concentrations of 4-MU should be prepared to quantify the amount of product formed.

-

GBA2 activity is typically expressed as nmol of 4-MU produced per hour per mg of protein.

Subcellular Localization of GBA2 by Immunofluorescence

This protocol outlines a general procedure for visualizing the subcellular localization of GBA2 in cultured cells.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum or 1% BSA in PBS)

-

Primary antibody against GBA2

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash the cells grown on coverslips twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against GBA2, diluted in blocking solution, for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS in the dark.

-

Mount the coverslips onto microscope slides using mounting medium containing a nuclear counterstain like DAPI.

-

Visualize the subcellular localization of GBA2 using a fluorescence microscope.

Experimental Workflow for GBA2 Functional Analysis

The following diagram illustrates a general workflow for investigating the function of GBA2.

References

GCase Activator 2 and β-Glucocerebrosidase Dimerization: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme critical for the hydrolysis of glucosylceramide (GlcCer). Deficiencies in GCase activity lead to Gaucher disease, the most common lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease. The regulation of GCase activity is complex, involving activator proteins and post-translational modifications. A second β-glucosidase, GBA2, also metabolizes GlcCer, but in a non-lysosomal context. While not a direct activator in the classical sense, the interplay between GBA2 and GCase is an area of active investigation, with implications for disease pathology and therapeutic development. This document provides a technical guide to the relationship between GBA2 and GCase, with a focus on the structural and functional aspects of GCase dimerization, a key element in its regulation. We will explore the experimental methodologies used to study these interactions and present quantitative data to inform future research and drug discovery efforts.

Introduction: The Two Glucocerebrosidases, GBA1 and GBA2

The cellular metabolism of glucosylceramide is primarily managed by two distinct enzymes: GCase (GBA1) and GBA2. While both hydrolyze GlcCer to glucose and ceramide, they differ in their subcellular localization, pH optima, and genetic origins, indicating distinct physiological roles.[1][2]

-

GCase (GBA1): A soluble lysosomal enzyme, GCase functions optimally at an acidic pH of 4.0-4.5.[1] It is responsible for the bulk of GlcCer degradation within the lysosome. Mutations in the GBA1 gene are the cause of Gaucher disease.[2]

-

GBA2: This enzyme is a non-lysosomal, membrane-associated protein, primarily located at the endoplasmic reticulum and Golgi apparatus, with a neutral pH optimum (5.5-6).[1] Mutations in GBA2 are linked to hereditary spastic paraplegia and autosomal-recessive cerebellar ataxia.[1][2]

Although they do not share sequence homology, a functional crosstalk exists between GBA1 and GBA2. In Gaucher disease, where GBA1 activity is deficient, GBA2 activity has been observed to be decreased, suggesting a dependency on GBA1 function.[3] Conversely, in some models of GBA1 deficiency, GBA2 expression and activity are upregulated, possibly as a compensatory mechanism.[4][5]

GCase Dimerization: A Regulatory Mechanism

Recent studies have revealed that GCase can exist in a monomer-dimer equilibrium.[6] This dimerization is not merely a structural curiosity but appears to be a significant factor in the enzyme's stability and activity. The dimeric form of GCase is considered more stable and functional than the monomer.[7]

The Dimer Interface and Allosteric Regulation

The GCase dimer interface creates a novel allosteric binding pocket that can be targeted by small molecule modulators.[7][8] Binding of these modulators to this site can stabilize the dimeric conformation and enhance GCase activity. This provides a promising avenue for the development of therapeutic agents that are not active site inhibitors but rather allosteric activators.[6][9]

The Role of Saposin C

Saposin C (SapC) is a small glycoprotein that is an essential activator for GCase activity in vivo.[10][11] Interestingly, SapC has been shown to dissociate GCase dimers into their monomeric form.[6][12] This suggests a dynamic interplay where dimerization may be a mechanism for stabilizing GCase, while SapC-mediated monomerization is required for optimal catalytic activity at the lysosomal membrane.

Signaling Pathways and Logical Relationships

The interplay between GBA1, GBA2, and the regulation of GCase activity can be visualized as a complex network of interactions.

Quantitative Data on GCase Dimerization and Activation

The following table summarizes key quantitative data from studies on GCase dimerization and activation.

| Parameter | Value | Method | Condition | Reference |

| GCase Monomer-Dimer Equilibrium | ||||

| GCase Concentration for Dimerization | ~8 µM | Analytical Ultracentrifugation | in vitro | [6] |

| Saposin C Interaction | ||||

| GCase:SapC Stoichiometry | 1:1 | Isothermal Titration Calorimetry | Solution | [12] |

| Dissociation Constant (Kd) | 2.1 ± 1.1 µM | Isothermal Titration Calorimetry | Solution | [12] |

| Allosteric Modulator Interaction | ||||

| JZ-5029 Binding | Covalent modification of Lys346 | Mass Spectrometry, X-ray Crystallography | in vitro | [6] |

| Effect of Pyrrolo[2,3-b]pyrazines | Induction of dimerization | Analytical Ultracentrifugation, X-ray Crystallography | ER and lysosomal pH | [9] |

Experimental Protocols

Determination of GCase Dimerization State

A common method to assess the oligomeric state of a protein in solution is Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

Protocol:

-

Sample Preparation: Purified recombinant GCase is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Chromatography: The GCase sample is injected onto a size-exclusion chromatography column. The mobile phase is the same buffer used for sample preparation.

-

Detection: The eluate from the column passes through a MALS detector and then a refractive index (RI) detector.

-

Data Analysis: The MALS detector measures the intensity of light scattered by the protein at multiple angles, while the RI detector measures the protein concentration. Software is used to combine these data to calculate the absolute molar mass of the protein as it elutes from the column, allowing for the determination of its oligomeric state (monomer, dimer, etc.).

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to "pull-down" a specific protein and its binding partners.

Protocol:

-

Cell Lysis: Cells expressing the proteins of interest (e.g., GCase and a potential interacting partner) are lysed in a non-denaturing buffer to maintain protein interactions.

-

Antibody Incubation: An antibody specific to the "bait" protein (e.g., anti-GCase) is added to the cell lysate and incubated to allow for antibody-antigen binding.

-

Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody-antigen complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the "prey" protein to determine if it was co-immunoprecipitated with the bait protein.

GCase Enzyme Activity Assay

The enzymatic activity of GCase is commonly measured using a fluorogenic substrate.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing a specific concentration of GCase, the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), and a buffer that mimics the lysosomal environment (e.g., citrate/phosphate buffer, pH 5.2, with sodium taurocholate).

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).

-

Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone (4-MU) is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Data Analysis: The amount of 4-MU produced is quantified by comparison to a standard curve, and the specific activity of GCase is calculated.

Conclusion and Future Directions

The concept of a "GCase activator 2" is multifaceted. While GBA2 is not a direct activator of GCase, their functional interplay is evident and warrants further investigation, particularly in the context of Gaucher disease and related synucleinopathies. The discovery that GCase dimerization is a key regulatory mechanism, and that the dimer interface presents a novel allosteric site, has opened up exciting new avenues for therapeutic intervention. The development of small molecules that specifically stabilize the active dimeric form of GCase could provide a novel therapeutic strategy, not only for Gaucher disease but also for Parkinson's disease, by enhancing GCase activity without inhibiting its catalytic site. Future research should focus on elucidating the precise molecular mechanisms of GBA2 and GCase co-regulation and on the discovery and optimization of allosteric activators of GCase dimerization.

References

- 1. The Enigmatic Role of GBA2 in Controlling Locomotor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Enigmatic Role of GBA2 in Controlling Locomotor Function [frontiersin.org]

- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 4. pnas.org [pnas.org]

- 5. Increased glucocerebrosidase (GBA) 2 activity in GBA1 deficient mice brains and in Gaucher leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Glucocerebrosidase Modulators Promote Dimerization of β-Glucocerebrosidase and Reveal an Allosteric Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel β-Glucocerebrosidase Activators That Bind to a New Pocket at a Dimer Interface and Induce Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. A Guided Tour of the Structural Biology of Gaucher Disease: Acid-β-Glucosidase and Saposin C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissociation of glucocerebrosidase dimer in solution by its co-factor, saposin C - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of GCase Activators: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lysosomal enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene, is a critical hydrolase responsible for the breakdown of glucosylceramide. Deficiencies in GCase activity, arising from genetic mutations, lead to the lysosomal storage disorder Gaucher disease (GD) and represent a significant genetic risk factor for Parkinson's disease (PD).[1][2] The accumulation of glucosylceramide and its cytotoxic derivative, glucosylsphingosine, disrupts cellular homeostasis, particularly in macrophages in GD and dopaminergic neurons in PD.[3] Therapeutic strategies aimed at restoring GCase function are therefore of paramount interest. This technical guide provides an in-depth overview of the discovery and development of GCase activators, a promising class of small molecules designed to enhance the function of this vital enzyme.

The Rationale for GCase Activation

Mutations in GBA1 can lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome and leading to its premature degradation by the ER-associated degradation (ERAD) pathway.[4][5] This results in reduced levels of functional GCase in the lysosome. GCase activators, also known as pharmacological chaperones (PCs), are small molecules that bind to GCase, stabilizing its conformation and facilitating its successful trafficking to the lysosome, thereby increasing its enzymatic activity.[6][7] A key distinction is made between inhibitory chaperones, which bind to the active site, and non-inhibitory or allosteric activators, which bind to other sites on the enzyme.[8][9] The latter are of particular interest as they do not compete with the natural substrate.

Discovery of GCase Activators: High-Throughput Screening

The identification of novel GCase activators largely relies on high-throughput screening (HTS) of large chemical libraries. These campaigns employ various assay formats to identify compounds that increase GCase activity or stability.

Quantitative Data on Selected GCase Activators

The following tables summarize quantitative data for several prominent GCase activators discovered through HTS and subsequent optimization.

| Compound | Type | Assay System | IC50 / AC50 | Maximum Activation / Activity Increase | Reference |

| Ambroxol | Inhibitory Chaperone | GD Patient Fibroblasts (N370S/N370S) | Not reported | ~2-fold increase in GCase activity | [3] |

| GD & GBA-PD Macrophages | Not reported | 3.3-fold (GD) & 3.5-fold (GBA-PD) increase in GCase activity | [10] | ||

| Control, GD & GBA-PD Fibroblasts | Not reported | Significant increase in GCase activity (p<0.01) | [11] | ||

| NCGC607 | Non-inhibitory Chaperone | GD Macrophages | Not reported | 1.3-fold increase in GCase activity | [5][12] |

| GBA-PD Macrophages (N370S) | Not reported | 1.5-fold increase in GCase activity | [12] | ||

| GBA-PD iPSC-derived DA neurons (N370S) | Not reported | 1.1-fold increase in GCase activity | [5][12] | ||

| S-181 | Non-inhibitory Activator | Cell-free in vitro | AC50 = 1.49 µM | 780% | [6][8] |

| iPSC-derived DA neurons | Not reported | Significant increase at 5, 15, and 25 µM | [6] | ||

| JZ-4109 | Non-inhibitory Modulator | Wild-type recombinant GCase | IC50 = 8 nM | Not applicable (inhibitor in this assay) | [13] |

| Homozygous N370S patient fibroblasts | Not reported | ~2-fold increase in GCase activity at 2 µM | [14] | ||

| BIA 28-6156 (LTI-291) | Allosteric Activator | In vitro | Not reported | Sufficient to at least double GCase activity | [15][16] |

| GT-02287 | Allosteric Regulator | Gaucher Type 3 DA neurons | Not reported | 118% increase in GCase enzyme levels | [7] |

| Healthy Volunteer Phase 1 Trial | Not reported | Up to 53% increase in GCase activity | [17] | ||

| GT-02329 | Allosteric Regulator | Gaucher Type 3 DA neurons | Not reported | 129% increase in GCase enzyme levels | [7] |

DA: Dopaminergic, GD: Gaucher Disease, GBA-PD: Parkinson's Disease with GBA mutation, iPSC: induced Pluripotent Stem Cell, IC50: half maximal inhibitory concentration, AC50: half maximal activation concentration.

Experimental Protocols

GCase Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of GCase activity in cell lysates using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Cell Lysates: Prepared from cultured cells (e.g., patient-derived fibroblasts, iPSCs).

-

4-MUG Substrate Solution: 5.02 mM 4-methylumbelliferyl β-D-glucopyranoside in 0.2 M phosphate-citrate buffer (pH 5.4).[18]

-

CBE (Conduritol B Epoxide) Solution: GCase inhibitor, for determining background.

-

Stop Solution: e.g., 0.2 M glycine-NaOH, pH 10.7.

-

96-well black plates.

-

Fluorometer.

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with PBS.

-

Lyse cells in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in phosphate-citrate buffer, pH 5.4).

-

Determine protein concentration of the lysate (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well black plate, add cell lysate to each well. For each sample, prepare wells with and without the GCase inhibitor CBE to measure specific activity.

-

Add assay buffer to bring the total volume to 50 µL.

-

-

Enzymatic Reaction:

-

Add 50 µL of the 4-MUG substrate solution to each well to start the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

-

Stopping the Reaction:

-

Add 100 µL of stop solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~448 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the CBE-treated wells from the untreated wells to determine the specific GCase activity.

-

Calculate the GCase activity as nmol of 4-MU released per hour per mg of protein.

-

High-Throughput Screening with HiBiT-tagged GCase

This protocol outlines a primary HTS assay to identify compounds that stabilize GCase protein levels using a bioluminescent reporter system.[1][2]

Materials:

-

Cell Line: A stable cell line expressing GCase tagged with the HiBiT peptide (e.g., H4 neuroglioma cells).[1]

-

Compound Library: Small molecules for screening.

-

Nano-Glo® HiBiT Lytic Detection System (Promega): Contains LgBiT protein and furimazine substrate.

-

1536-well plates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Seed the HiBiT-GCase expressing cells into 1536-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Addition:

-

Add compounds from the library to the wells at various concentrations. Include appropriate controls (e.g., DMSO as a negative control, known stabilizers as positive controls).

-

-

Incubation:

-

Incubate the plates for a defined period (e.g., 24-48 hours) to allow the compounds to exert their effects on GCase stability.

-

-

Lysis and Luminescence Detection:

-

Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.

-

Add the lytic reagent to each well. This lyses the cells and allows the LgBiT protein to bind to the HiBiT-tagged GCase, reconstituting the NanoLuc® luciferase.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

-

Luminescence Measurement:

-

Measure the luminescence in each well using a plate-based luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to controls.

-

Identify "hits" as compounds that significantly increase the luminescent signal, indicating an increase in GCase protein levels.

-

Immunofluorescence-based GCase Lysosomal Translocation Assay

This secondary assay is used to confirm that "hits" from a primary screen promote the trafficking of GCase to the lysosome.[19]

Materials:

-

Cells: Patient-derived fibroblasts or other relevant cell models.

-

Test Compounds.

-

Primary Antibodies: Anti-GCase antibody and anti-LAMP1 (lysosomal marker) antibody.

-

Secondary Antibodies: Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

-

DAPI: for nuclear staining.

-

Microscope slides or imaging plates.

-

Confocal microscope.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on coverslips or in imaging plates.

-

Treat the cells with the test compounds for a specified duration.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against GCase and LAMP1.

-

Wash and incubate with the corresponding fluorescently-labeled secondary antibodies.

-

Stain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Acquire images using a confocal microscope.

-

-

Image Analysis:

-

Quantify the colocalization of the GCase signal with the LAMP1 signal. An increase in colocalization in compound-treated cells compared to control cells indicates enhanced translocation of GCase to the lysosome.

-

Signaling Pathways and Workflows

GCase Trafficking and Fate

Mutant GCase can have two primary fates: successful trafficking to the lysosome or degradation. GCase activators aim to shift the balance towards the former.

References

- 1. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. S-181 | GCase activator | Probechem Biochemicals [probechem.com]

- 9. mdpi.com [mdpi.com]

- 10. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β-Glucocerebrosidase Modulators Promote Dimerization of β-Glucocerebrosidase and Reveal an Allosteric Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 18. gaintherapeutics.com [gaintherapeutics.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Glucocerebrosidase (GCase) and Saposin C Activator Binding Interface

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a critical lysosomal enzyme responsible for the hydrolysis of glucosylceramide. Its deficiency leads to Gaucher disease, the most common lysosomal storage disorder. The catalytic activity of GCase against its membrane-embedded substrate is critically dependent on the presence of an activator protein, Saposin C (SapC). While mutations in GCase are the primary cause of Gaucher disease, mutations in SapC can also lead to a similar phenotype, underscoring the essential nature of their interaction. This technical guide provides a comprehensive overview of the current understanding of the Saposin C binding site on GCase, synthesizing data from computational models and various experimental methodologies. It details the proposed interaction interfaces, presents quantitative binding data, outlines key experimental protocols, and visualizes the activation mechanism and experimental workflows.

Introduction: The GCase-Saposin C Complex

The hydrolysis of glucosylceramide (GlcCer) by GCase occurs at the surface of lysosomal membranes. GCase itself is a soluble enzyme and requires the assistance of Saposin C to efficiently access and process the lipid substrate embedded within the membrane bilayer[1]. Saposin C, an 80-amino-acid protein, is one of four saposins derived from the proteolytic cleavage of prosaposin[2]. It functions by binding to the lysosomal membrane, altering its properties, and presenting the GlcCer substrate to GCase[1][3].

It is important to clarify a potential point of confusion regarding nomenclature. While this document focuses on the activator of the lysosomal GCase (encoded by GBA1), another enzyme, β-glucosidase 2 (encoded by GBA2), also exists. GBA2 is a non-lysosomal enzyme with different structural and functional properties and is not the activator of GCase[4][5][6]. The essential activator for GCase is Saposin C.

Despite extensive research, the precise, high-resolution structure of the GCase-SapC complex has not been determined crystallographically[2][3]. Consequently, our understanding of the binding interface is derived from a combination of computational docking studies, site-directed mutagenesis, peptide binding assays, and biophysical techniques. These studies indicate that the interaction is not a simple protein-protein binding event in solution; it is intrinsically linked to the presence of acidic phospholipids in the membrane, which are required to facilitate the association[1].

The Proposed GCase-Saposin C Binding Interface

Current models, largely based on computational docking, suggest a complex interface involving multiple domains on both proteins. The interaction is thought to stabilize conformational changes in GCase, particularly in loops near the active site, which are necessary for enzymatic activity[7][8].

Key Regions on Saposin C

Multiple regions of SapC have been implicated in GCase binding and activation through experimental and computational approaches. There appear to be distinct sites for membrane interaction, GCase binding, and GCase activation.

-

GCase Binding Regions:

-

A peptide consisting of residues 41–82 of SapC was found to bind most effectively to GCase[3].

-

Saturation cross-transfer NMR studies mapped the GCase contact region to SapC residues 63-66 and 74-76[9].

-

A protein-protein rigid docking model suggested that residues 9, 20–25, and 56–74 of SapC are involved in the interaction with GCase[2].

-

-

GCase Activation Regions:

Key Regions on GCase

The binding site for SapC on GCase is predicted to be located near the entrance to the enzyme's active site, involving residues from multiple domains.

-

Computational Modeling Predictions: A knowledge-based docking protocol predicted the SapC binding site to be located on helix 7 of Domain III, flanked by helix 6, and loops 1 and 2 at the entrance of the active site, as well as a portion of Domain II[7][8]. This localization is consistent with experimental data suggesting the binding site is in proximity to residue N370, which resides on helix 7[3][7].

-

Corroborating Evidence: The N370S mutation, a common cause of Gaucher disease, is thought to destabilize the GCase structure within this proposed SapC binding interface, thereby impairing their association and reducing enzymatic activity[2][7].

The interaction with SapC is believed to stabilize the active conformation of loops surrounding the GCase active site, particularly loop 1 (residues 311-319), loop 2 (residues 345-349), and loop 3 (residues 394-399)[7][8][11].

Quantitative Binding Data

Direct quantitative analysis of the GCase-SapC interaction is challenging due to the requirement of a lipid membrane for high-affinity binding. However, studies in solution have provided valuable insights into their intrinsic affinity.

| Technique | Protein Forms | Conditions | Dissociation Constant (Kd) | Reference |

| Isothermal Titration Calorimetry (ITC) | Recombinant GCase, SapC | In solution, pH not specified, no lipids | 2.1 ± 1.1 μM | [9] |

This data confirms a direct, albeit moderate, affinity between GCase and SapC in the absence of lipids. It is widely accepted that the presence of negatively charged phospholipids significantly enhances this interaction, though a specific Kd value for the ternary complex (GCase-SapC-membrane) is not available in the cited literature. The interaction in solution leads to the dissociation of GCase dimers into a 1:1 GCase-SapC monomeric complex[9].

Experimental Protocols & Methodologies

The elucidation of the GCase-SapC binding site has relied on a variety of indirect and direct experimental techniques.

Computational Docking

Computational modeling has been essential for proposing a structural model of the GCase-SapC complex in the absence of a co-crystal structure.

-

Methodology:

-

Protein Structure Selection: High-resolution crystal structures of GCase (e.g., PDB: 1OGS) and NMR structures of SapC (e.g., PDB: 1M12 for the "closed" conformation) are used as starting points[3].

-

Binding Site Prediction: Algorithms such as CPORT are used to predict potential protein-protein binding interfaces on the surface of GCase based on evolutionary conservation and structural properties[7][8]. This is often guided by experimental data, such as the known proximity to the N370 residue.

-

Protein-Protein Docking: Rigid-body docking programs like Hex or Haddock are used to generate thousands of potential complex conformations[7]. These programs sample different orientations of the two proteins.

-

Scoring and Clustering: The generated poses are scored based on shape complementarity, electrostatic interactions, and desolvation energy. The highest-scoring and most populated clusters of conformations are then analyzed.

-

Refinement: The most plausible models are often subjected to molecular dynamics (MD) simulations to assess the stability of the proposed interface and observe dynamic interactions in a simulated membrane environment[7][8].

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Methodology:

-

Sample Preparation: Purified, delipidated GCase is placed in the sample cell of the calorimeter. A concentrated solution of purified SapC is loaded into the injection syringe. Both proteins are in an identical buffer solution to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of SapC into the GCase solution is performed.

-

Data Acquisition: The heat released or absorbed after each injection is measured by the instrument. The initial injections produce large heat changes as the binding sites on GCase become saturated. As the titration proceeds, the heat changes diminish.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of SapC to GCase. This binding isotherm is then fitted to a binding model (e.g., a one-site binding model) to calculate the Kd, stoichiometry, and enthalpy of the interaction[9].

-

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique for identifying the specific residues of a ligand (in this case, SapC) that are in close contact with a much larger receptor protein (GCase).

-

Methodology:

-

Sample Preparation: A solution containing a mixture of GCase and SapC is prepared in a suitable deuterated buffer for NMR analysis.

-

Selective Saturation: A series of radiofrequency pulses is applied to selectively saturate protons on the GCase protein. Protons far from SapC are not affected.

-

Magnetization Transfer: Through the process of spin diffusion, this saturation is transferred from the GCase protons to the protons of the SapC molecule, but only to those residues that are in close physical proximity (typically < 5 Å) to the GCase surface.

-

Difference Spectrum: A reference spectrum is recorded without the initial GCase saturation pulse. The difference between the saturated and reference spectra is calculated. Only the signals from the SapC protons that were close to GCase will appear in the difference spectrum.

-

Residue Mapping: By assigning the signals in the difference spectrum to specific amino acid residues of SapC, the binding epitope can be mapped[9].

-

Visualizations: Pathways and Workflows

Diagrams

The following diagrams illustrate the proposed interactions and experimental workflows based on the available data.

Caption: Proposed mechanism of GCase activation by Saposin C at the lysosomal membrane.

Caption: Workflow for determining GCase-SapC binding affinity using Isothermal Titration Calorimetry.

Caption: Logical workflow for computational modeling of the GCase-SapC binding interface.

References

- 1. pnas.org [pnas.org]

- 2. The role of saposin C in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Guided Tour of the Structural Biology of Gaucher Disease: Acid-β-Glucosidase and Saposin C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Glucocerebrosidase Mutations and Synucleinopathies. Potential Role of Sterylglucosides and Relevance of Studying Both GBA1 and GBA2 Genes [frontiersin.org]

- 5. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of glucocerebrosidase activation and dysfunction in Gaucher disease unraveled by molecular dynamics and deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Dissociation of glucocerebrosidase dimer in solution by its co-factor, saposin C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Potential of Gcase Activator 2 in the Therapeutic Landscape of Gaucher Disease: A Technical Whitepaper

For Immediate Release

Basel, Switzerland – November 7, 2025 – This document provides a comprehensive technical overview of a novel β-Glucocerebrosidase (GCase) activator, designated as Gcase activator 2 (also known as compound 14), and its potential as a therapeutic agent for Gaucher disease. This whitepaper is intended for researchers, scientists, and drug development professionals actively engaged in the fields of lysosomal storage disorders and neurodegenerative diseases.

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme GCase. This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations including hepatosplenomegaly, skeletal abnormalities, and, in severe cases, neurological impairment. Current treatment strategies, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT), have shown efficacy but also have limitations, including invasive administration and lack of blood-brain barrier penetration for neuronopathic forms of the disease.

Small molecule activators of GCase represent a promising therapeutic avenue, offering the potential for oral administration and central nervous system (CNS) penetration. This whitepaper focuses on this compound, a member of the pyrrolo[2,3-b]pyrazine class of compounds, which has demonstrated significant potential in preclinical studies.

Core Mechanism of Action: Allosteric Activation and Dimerization

This compound functions as a non-inhibitory allosteric activator of GCase. A key aspect of its mechanism is the induction of GCase dimerization.[1][2] Structural and biophysical studies have revealed that this compound binds to a novel pocket at the dimer interface of the GCase enzyme. This binding event stabilizes a dimeric conformation of the enzyme, which is associated with enhanced catalytic activity. This dimerization is observed at both the neutral pH of the endoplasmic reticulum (ER) and the acidic pH of the lysosome, suggesting that the activator can engage with GCase throughout its trafficking pathway.

Quantitative Efficacy Data

Preclinical evaluations of this compound have yielded promising quantitative data on its ability to enhance GCase activity.

| Parameter | Value | Reference |

| EC50 | 3.8 µM | [1] |

| Metabolic Clearance (Human Microsomes) | 10 µL/min/mg | [1] |

| Metabolic Clearance (Mouse Microsomes) | 12 µL/min/mg | [1] |

Table 1: In Vitro Efficacy and Metabolic Stability of this compound

The low metabolic clearance observed in both human and mouse microsomes suggests favorable pharmacokinetic properties for in vivo applications.

Signaling Pathway and Experimental Workflow

The therapeutic rationale for this compound is centered on its ability to enhance the function of mutant GCase, thereby restoring the lysosomal degradation of glucosylceramide. The following diagrams illustrate the GCase trafficking and activation pathway, and the experimental workflow for evaluating GCase activators.

Detailed Experimental Protocols

Recombinant GCase Activity Assay

This assay is designed to measure the direct effect of this compound on the catalytic activity of recombinant human GCase.

-

Reagents:

-

Recombinant human GCase

-

4-Methylumbelliferyl β-D-glucopyranoside (4-MUG), fluorogenic substrate

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

This compound (dissolved in DMSO)

-

Glycine-NaOH buffer (pH 10.7), stop solution

-

-

Procedure:

-

Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate, and recombinant GCase.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate.

-

Incubate the reaction at 37°C for a specified duration.

-

Stop the reaction by adding the glycine-NaOH buffer.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).

-

Calculate the EC50 value by plotting the GCase activity against the concentration of this compound.

-

GCase Dimerization Assay (Analytical Ultracentrifugation)

This method is employed to directly observe the effect of this compound on the oligomeric state of the GCase enzyme.

-

Instrumentation:

-

Analytical Ultracentrifuge equipped with absorbance optics.

-

-

Procedure:

-

Prepare samples of recombinant GCase in a suitable buffer (e.g., phosphate-buffered saline) at a concentration where both monomeric and dimeric species are present.

-

In separate samples, add this compound at various concentrations.

-

Load the samples into the analytical ultracentrifuge cells.

-

Perform sedimentation velocity experiments at a constant temperature (e.g., 20°C).

-

Monitor the sedimentation of GCase by measuring the absorbance at 280 nm over time.

-

Analyze the data using software to obtain the distribution of sedimentation coefficients (c(s)). The monomer and dimer forms of GCase will have distinct sedimentation coefficients.

-

Compare the c(s) distributions of GCase with and without the activator to determine the shift towards the dimeric state.

-

Cellular GCase Activity in Patient-Derived Fibroblasts

This assay assesses the ability of this compound to rescue GCase activity in a disease-relevant cell model.

-

Cell Lines:

-

Fibroblasts derived from Gaucher disease patients (e.g., carrying the N370S mutation).

-

Wild-type human fibroblasts (as a control).

-

-

Procedure:

-

Culture the fibroblasts in appropriate media.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified period (e.g., 72 hours).

-

Harvest the cells and prepare cell lysates.

-

Determine the total protein concentration of the lysates (e.g., using a BCA assay).

-

Perform a GCase activity assay on the cell lysates using the 4-MUG substrate as described in the recombinant GCase activity assay protocol.

-

Normalize the GCase activity to the total protein concentration.

-

Compare the GCase activity in treated versus untreated patient fibroblasts to determine the fold-increase in activity.

-

Clinical Perspective and Future Directions

While this compound has demonstrated significant promise in preclinical studies, its clinical development status is not publicly available at this time. The broader class of GCase activators and modulators is, however, an active area of clinical investigation for both Gaucher disease and Parkinson's disease, which has a strong genetic link to GBA1 mutations. For instance, BIA 28-6156 is a GCase activator currently in Phase 2 clinical trials for GBA1-associated Parkinson's disease.[3][4][5] The findings from these trials will be crucial in validating the therapeutic potential of GCase activation as a strategy for these debilitating disorders.

The CNS-drug-like properties of the pyrrolo[2,3-b]pyrazine scaffold, to which this compound belongs, make it a particularly attractive candidate for neuronopathic Gaucher disease and for mitigating the neurological risks associated with GBA1 mutations. Future research should focus on comprehensive in vivo efficacy studies in animal models of Gaucher disease, detailed pharmacokinetic and pharmacodynamic profiling, and long-term safety assessments to pave the way for potential clinical development.

References

- 1. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease [mdpi.com]

- 2. Investigating the Impact of the Parkinson’s-Associated GBA1 E326K Mutation on β-Glucocerebrosidase Dimerization and Interactome Dynamics Through an In Silico Approach [mdpi.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Bial Updates on Phase 2 Parkinson’s Trial for GBA1 Mutation Patients [towardshealthcare.com]

- 5. Clinical Trial Updates – Parkinson Study Group [parkinson-study-group.org]

The Structural Biology of Glucocerebrosidase and its Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is pivotal in the hydrolysis of glucosylceramide. Deficiencies in GCase activity lead to Gaucher disease and are a major genetic risk factor for Parkinson's disease. The catalytic function of GCase is intricately regulated by its interaction with activating proteins and its trafficking to the lysosome. This technical guide provides an in-depth exploration of the structural biology of GCase and its interactions with its primary protein activators, Saposin C (SapC) and the Lysosomal Integral Membrane Protein-2 (LIMP-2). Furthermore, it delves into the mechanisms of small-molecule activators, a promising therapeutic avenue. This document is intended to serve as a comprehensive resource, detailing the molecular architecture, activation mechanisms, and experimental methodologies crucial for advancing research and drug development in this field.

Introduction to Glucocerebrosidase (GCase)

GCase is a 497-amino acid glycoprotein that functions within the acidic environment of the lysosome to break down glucosylceramide into glucose and ceramide.[1] Its structure comprises three distinct domains: a three-stranded antiparallel β-sheet (Domain I), an eight-stranded β-barrel (Domain II), and a central (α/β)8 TIM barrel (Domain III) that houses the catalytic active site.[1][2] The catalytic dyad, composed of glutamic acid residues E235 (the general acid/base) and E340 (the nucleophile), is located within this TIM barrel.[1] Mutations in the GBA1 gene can lead to misfolding, impaired trafficking, and reduced enzymatic activity of GCase, resulting in the accumulation of its substrate.[3]

The activation and proper functioning of GCase are critically dependent on its interaction with other proteins, which facilitate its transport to the lysosome and modulate its catalytic activity.

The GCase-Saposin C Interaction: A Key to Catalytic Activation

Saposin C (SapC) is an 80-amino acid, non-enzymatic sphingolipid activator protein that is essential for the in vivo activity of GCase.[4] Mutations in the gene encoding SapC can lead to a Gaucher-like disease phenotype, underscoring its critical role in GCase function.[4]

Structural Basis of the GCase-SapC Interaction

While a high-resolution crystal structure of the GCase-SapC complex is yet to be determined, computational modeling and experimental data have provided significant insights into their interaction.[2][5] The binding site for SapC on GCase is predicted to be located at the entrance to the active site, involving residues from domain II and loops from domain III.[2][5] Specifically, computational models suggest the involvement of GCase residues in loops 1 (residues 311-319), 2 (345-351), helix 6 (321-330), helix 7 (357-372), and domain II (residues 43-45, 440-445, 461-465, and 487).[2][5]

Mechanism of Activation by Saposin C

SapC is thought to activate GCase through a multi-step mechanism. It functions by interacting with the lysosomal membrane, extracting glucosylceramide from the lipid bilayer, and presenting it to the active site of GCase.[6] This "liftase" mechanism overcomes the topological challenge of a soluble enzyme acting on a membrane-embedded substrate. In addition to its role in substrate presentation, SapC may also induce a conformational change in GCase that enhances its catalytic activity.[6] Furthermore, SapC has been shown to protect GCase from proteolytic degradation within the lysosome.[4]

The GCase-LIMP-2 Interaction: Trafficking and Allosteric Activation

Lysosomal Integral Membrane Protein-2 (LIMP-2), encoded by the SCARB2 gene, is the primary transporter responsible for trafficking newly synthesized GCase from the endoplasmic reticulum (ER) to the lysosome in a mannose-6-phosphate-independent manner.[7][8][9]

Structural Details of the GCase-LIMP-2 Complex

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the GCase-LIMP-2 complex.[7][8] These studies reveal that the interaction occurs within the luminal domains of both proteins. Specifically, helices 5 and 7 of LIMP-2 form a hydrophobic pocket that interacts with a corresponding hydrophobic surface on GCase.[7][8] This interaction is crucial for the proper folding and stabilization of GCase during its transit from the ER. The acidic environment of the lysosome is thought to induce a conformational change that leads to the dissociation of the complex, releasing active GCase into the lysosomal lumen.[9]

LIMP-2 as an Allosteric Activator

Beyond its role as a transporter, LIMP-2 has been shown to function as an allosteric activator of GCase.[5][7][8] Overexpression of LIMP-2 can boost the lysosomal abundance and enzymatic activity of both wild-type and certain mutant forms of GCase.[8] Peptides derived from the GCase-binding domain of LIMP-2 have been shown to enhance GCase activity in vitro and in cell models.[5][8] This suggests that the interaction with LIMP-2 not only ensures proper localization but also primes GCase for optimal catalytic function within the lysosome.

Small-Molecule Activators of GCase

The development of small molecules that can enhance GCase activity is a major focus of therapeutic research for Gaucher disease and Parkinson's disease.[2][10] These molecules can be broadly categorized into two classes: pharmacological chaperones and allosteric activators.

-

Pharmacological Chaperones: These small molecules bind to misfolded GCase in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome.[3][11] Once in the lysosome, the chaperone dissociates, allowing the rescued GCase to function.

-

Allosteric Activators: These molecules bind to a site on GCase distinct from the active site, inducing a conformational change that enhances its catalytic activity.[1] Some allosteric activators have been shown to promote the dimerization of GCase, which may be linked to their activating mechanism.[1][12]

Data Presentation: Quantitative Analysis of GCase Interactions

| Interaction | Method | Parameter | Value | Reference |

| GCase-LIMP-2 | Cryo-EM | Resolution | 3.6 Å | [13] |

| Small Molecule Activator (Compound 24) | Enzyme Kinetics | K_m (µM GlcCer) | Decreased at 25 & 100 µM | [14] |

| Small Molecule Activator (Compound 25) | Enzyme Kinetics | K_m (µM GlcCer) | Decreased at 25 µM | [14] |

| Small Molecule Activator (Compound 24 & 25) | Enzyme Kinetics | V_max | Increased at 100 µM | [14] |

Experimental Protocols

GCase Activity Assay (Fluorometric)

This protocol describes a common method to measure GCase activity in cell lysates using a fluorogenic substrate.

-

Lysate Preparation:

-

Wash cultured cells with phosphate-buffered saline (PBS).

-

Lyse cells in a suitable buffer (e.g., 1% Triton X-100 in PBS) on ice.

-

Centrifuge to pellet cellular debris. The supernatant contains the GCase enzyme.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

Prepare a reaction mixture containing a citrate-phosphate buffer at an acidic pH (e.g., pH 5.4).

-

Add the fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to the reaction mixture.

-

To specifically measure GCase (GBA1) activity and inhibit the non-lysosomal β-glucosidase (GBA2), include sodium taurocholate and the GBA1 inhibitor conduritol B epoxide (CBE) in control wells.

-

Add a standardized amount of cell lysate to each well of a 96-well plate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Measurement:

-

Stop the reaction by adding a high pH buffer (e.g., 0.25 M glycine, pH 10.4).

-

Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a plate reader with excitation at ~365 nm and emission at ~445 nm.

-

Calculate GCase activity relative to the protein concentration and incubation time.

-

Co-Immunoprecipitation (Co-IP) for GCase Interaction Partners

This protocol outlines the steps to identify proteins that interact with GCase in a cellular context.

-

Cell Lysis:

-

Lyse cells expressing the proteins of interest in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to remove insoluble material.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to GCase overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting protein (e.g., LIMP-2 or SapC).

-

Alternatively, the entire eluate can be analyzed by mass spectrometry to identify novel interaction partners.

-

Visualizations

Caption: GCase trafficking via LIMP-2 and activation by Saposin C in the lysosome.

Caption: Experimental workflow for a fluorometric GCase activity assay.

Caption: Mechanisms of action for small-molecule GCase activators.

References

- 1. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gaucherdisease.org [gaucherdisease.org]

- 4. The role of saposin C in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Examining a Novel GCase Activator in Neurons Derived from People with Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Activation and Purification of ß-Glucocerebrosidase by Exploiting its Transporter LIMP-2 - Implications for Novel Treatment Strategies in Gaucher's and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysosomal Integral Membrane Protein-2: A New Player in Lysosome-Related Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucocerebrosidase Activation as a Therapeutic Strategy for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 11. Technology - Glucocerebrosidase Activators as a Treatment for Gaucher Disease [nih.technologypublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Gcase Activator 2 in Modulating Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocerebrosidase (GCase) is a lysosomal enzyme critical for the breakdown of glucosylceramide. Deficiencies in GCase activity are linked to Gaucher disease and are a significant genetic risk factor for Parkinson's disease, characterized by the accumulation of α-synuclein. Small molecule GCase activators are emerging as a promising therapeutic strategy to counteract the effects of GCase deficiency. This technical guide provides a comprehensive overview of the cellular pathways affected by a specific Gcase activator, referred to herein as Gcase activator 2, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks involved.

Introduction

The lysosome is a central hub for cellular degradation and recycling. Within this organelle, the enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene, catalyzes the hydrolysis of glucosylceramide to glucose and ceramide.[1][2] Impaired GCase function leads to the accumulation of its substrate, glucosylceramide, a hallmark of Gaucher disease.[1] Furthermore, a growing body of evidence has established a strong link between GCase deficiency and synucleinopathies, most notably Parkinson's disease.[3] The accumulation of α-synuclein, a key pathological feature of Parkinson's, is thought to be exacerbated by lysosomal dysfunction stemming from reduced GCase activity.[4][5]

This compound represents a class of small molecules designed to enhance the enzymatic activity of GCase, offering a potential therapeutic avenue to restore lysosomal function and mitigate the downstream pathological consequences. This guide will delve into the cellular mechanisms impacted by this compound, with a focus on lysosomal function, α-synuclein degradation, and the unfolded protein response.

Cellular Pathways Modulated by this compound

This compound exerts its effects through the modulation of several critical cellular pathways, leading to a restoration of cellular homeostasis that is often disrupted in diseases associated with GCase deficiency.

Enhancement of Lysosomal Degradation Pathway

The primary mechanism of action of this compound is the direct enhancement of GCase enzymatic activity within the lysosome. This leads to a more efficient breakdown of glucosylceramide, preventing its toxic accumulation.[6] The restoration of this fundamental lysosomal process has cascading beneficial effects on overall lysosomal health and function.[7]

Promotion of α-Synuclein Degradation

A key consequence of enhanced lysosomal function is the increased clearance of pathogenic protein aggregates, including α-synuclein.[8][9] α-Synuclein is primarily degraded through two main lysosomal pathways: chaperone-mediated autophagy (CMA) and macroautophagy. By restoring lysosomal efficiency, this compound facilitates the degradation of α-synuclein, preventing its accumulation and the formation of toxic oligomers and fibrils.[8][10]

Alleviation of Endoplasmic Reticulum (ER) Stress

Misfolded GCase mutants are often retained in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and leading to ER stress.[7][11] Gcase activators, acting as pharmacological chaperones, can stabilize the conformation of GCase, facilitating its proper folding and trafficking from the ER to the lysosome. This alleviates the burden on the ER's quality control machinery and reduces the activation of UPR stress sensors such as PERK, IRE1, and ATF6.[12][13][14][15][16]

Quantitative Data on the Effects of Gcase Activators

The following tables summarize the quantitative effects of various Gcase activators, including compounds with similar mechanisms to this compound, on key cellular markers.

Table 1: Effect of Gcase Activators on GCase Activity

| Activator | Cell/Animal Model | Concentration | GCase Activity Increase | Reference |

| Ambroxol | GD Patient Fibroblasts (N370S/N370S) | 30 µM | ~2-fold | [17] |

| Ambroxol | GD Patient Fibroblasts (F213I/L444P) | 60 µM | Significant increase | [17] |

| S-181 | iPSC-derived Dopaminergic Neurons | 5-25 µM | Significant increase | [18] |

| S-181 | In vitro assay | 1.49 µM (AC50) | Up to 780% | [18] |

| GT-02287 | Gaucher Type 3 Dopaminergic Neurons | Not specified | 118% | [6] |

| GT-02329 | Gaucher Type 3 Dopaminergic Neurons | Not specified | 129% | [6] |

Table 2: Effect of Gcase Activators on α-Synuclein Levels

| Activator | Cell/Animal Model | Concentration | α-Synuclein Reduction | Reference |

| Ambroxol | LRRK2 R1441G Mutant Mouse Brains | 300 mg/kg (weekly) | Reduced α-synuclein oligomers | [19] |

| S-181 | Gba1D409V/+ Mutant Mice | Not specified | Reduced α-synuclein accumulation | [18][20] |

| GT-02287 | Gaucher Type 3 Dopaminergic Neurons | Not specified | 47% reduction in aggregated p-α-synuclein-p129 | [6] |

| GT-02287 | Gaucher Type 2 Dopaminergic Neurons | 20 µM | 64% reduction in aggregated p-α-synuclein-p129 | [6] |

Table 3: Effect of Gcase Activators on Glucosylceramide (GlcCer) Levels

| Activator | Cell/Animal Model | Concentration | GlcCer Reduction | Reference |

| GT-02287 | Gaucher Type 3 Cortical Neurons | Not specified | 50.2% | [6] |

| GT-02329 | Gaucher Type 3 Cortical Neurons | Not specified | 42.9% | [6] |

| GT-02287 | Rotenone-treated rats (CSF) | 60-90 mg/kg | Significant reduction | [21] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the context of Gcase activator research.

GCase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of GCase by monitoring the cleavage of a fluorescent substrate.

Protocol Steps:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well plate, add the sample to an assay buffer containing a detergent (e.g., Triton X-100 and sodium taurocholate) at an acidic pH (typically 5.2-5.4) to mimic the lysosomal environment.

-

Substrate Addition: Add the fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH).

-

Fluorescence Measurement: Read the fluorescence on a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~365 nm excitation and ~445 nm emission for 4-MU).

-

Data Analysis: Quantify GCase activity by comparing the fluorescence of the samples to a standard curve of the free fluorophore and normalize to the protein concentration.

Western Blotting for α-Synuclein

This technique is used to detect and quantify the levels of α-synuclein protein in cell or tissue extracts.

Protocol Steps:

-

Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Lysosomal Markers

This method allows for the visualization of lysosomal morphology and the subcellular localization of proteins of interest.

Protocol Steps:

-

Cell Culture: Grow cells on glass coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent such as Triton X-100 or saponin.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., BSA or normal goat serum).

-

Primary Antibody Incubation: Incubate with a primary antibody against a lysosomal marker, such as LAMP1 or LAMP2.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion

This compound and similar small molecules hold significant promise as disease-modifying therapies for Gaucher disease and GBA1-associated Parkinson's disease. By targeting the core of the molecular pathology—impaired GCase activity—these compounds can restore lysosomal function, enhance the clearance of toxic protein aggregates like α-synuclein, and alleviate cellular stress. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance these innovative therapeutic strategies. Further investigation into the long-term efficacy and safety of Gcase activators will be crucial in translating these promising preclinical findings into clinical benefits for patients.

References

- 1. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 4. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Lysosomal lipid alterations caused by glucocerebrosidase deficiency promote lysosomal dysfunction, chaperone-mediated-autophagy deficiency, and alpha-synuclein pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-synuclein's degradation in vivo: Opening a new (cranial) window on the roles of degradation pathways in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dynamics of a model for the degradation mechanism of aggregated α-synuclein in Parkinson's disease [frontiersin.org]

- 11. gaintherapeutics.com [gaintherapeutics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways: Potential for Treating Age-related Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. S-181 | GCase activator | Probechem Biochemicals [probechem.com]

- 19. mdsabstracts.org [mdsabstracts.org]

- 20. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 21. gaintherapeutics.com [gaintherapeutics.com]

The Crossroads of Glucosylceramide Metabolism and Synucleinopathy: A Technical Guide to GCase Activator 2 (GBA2) and Alpha-Synuclein Clearance

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of alpha-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease. While the role of the lysosomal glucocerebrosidase (GCase), GBA1, in these diseases is well-established, emerging evidence points to the significance of its non-lysosomal counterpart, GCase activator 2 (GBA2). This technical guide provides a comprehensive overview of the current understanding of GBA2's role in alpha-synuclein clearance. It details the intricate relationship between GBA2 activity and alpha-synuclein homeostasis, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the involved molecular pathways and experimental workflows. A notable finding in the current research landscape is the limited availability of specific pharmacological activators for GBA2, with a more extensive body of work focusing on its inhibition. This guide will address this gap and explore the therapeutic potential of modulating GBA2 activity for the treatment of synucleinopathies.

Introduction: The GCase Family and Alpha-Synuclein

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease[1][2]. Reduced GBA1 activity leads to the accumulation of its substrate, glucosylceramide, and is strongly associated with the aggregation of alpha-synuclein[1][2]. This has spurred the development of GBA1-targeted therapeutics, including small molecule activators[3][4][5].